![molecular formula C12H14ClN3 B5817081 (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, also known as CPMA, is a chemical compound with potential applications in scientific research. CPMA is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). PDE4 inhibitors have been shown to have anti-inflammatory activity by increasing the levels of cAMP.
Biochemical and Physiological Effects:
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to reduce the production of pro-inflammatory cytokines by inhibiting the activity of PDE4. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using various methods. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antitumor, anti-inflammatory, and antibacterial activities, making it a versatile compound for scientific research. However, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has some limitations. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine the safety and efficacy of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo.
Zukünftige Richtungen
There are several future directions for the study of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. First, further studies are needed to determine the toxicity and pharmacokinetics of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo. Second, the mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine needs to be fully elucidated. Third, the potential applications of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in other fields such as neurodegenerative diseases and autoimmune diseases need to be explored. Fourth, the synthesis of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine analogs with improved activity and selectivity needs to be investigated. Finally, the development of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine-based drugs for clinical use needs to be explored.
Synthesemethoden
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction yields (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine as a white solid in good yields. Other methods include the reaction between 3-chlorobenzyl bromide and 3,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGDWHMHSUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
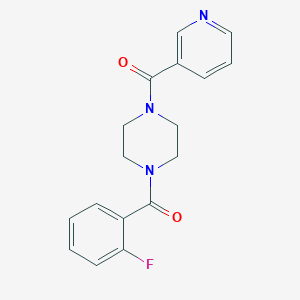
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
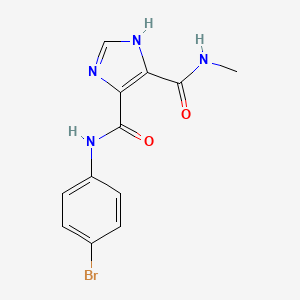
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
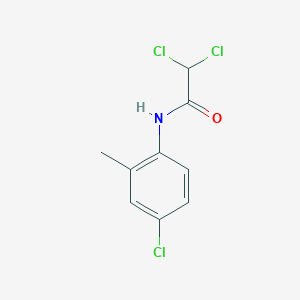

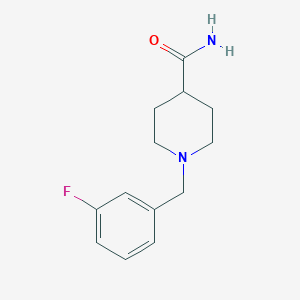
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
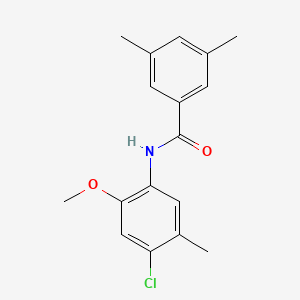
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
